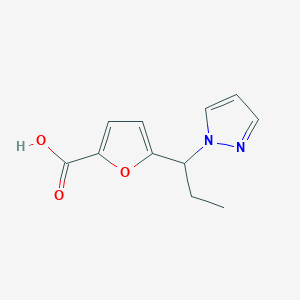

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid

Description

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

5-(1-pyrazol-1-ylpropyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C11H12N2O3/c1-2-8(13-7-3-6-12-13)9-4-5-10(16-9)11(14)15/h3-8H,2H2,1H3,(H,14,15) |

InChI Key |

JOSCVRKLDKBZOU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(O1)C(=O)O)N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via activation of the carboxylic acid group by EDC, forming an active O-acylisourea intermediate that reacts with the alcohol to yield the target compound. Key parameters include:

Table 1: Standard Reaction Conditions for Carbodiimide-Mediated Synthesis

| Parameter | Value |

|---|---|

| Coupling Reagent | EDC (1.2 equiv) |

| Base | Triethylamine (TEA, 2.0 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 20–25°C (room temperature) |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

This method avoids acidic or high-temperature conditions that could degrade the pyrazole ring. Post-reaction purification typically involves silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v).

Limitations and Byproduct Formation

Despite its reliability, this route faces challenges:

- Competitive Pyrazole N-Alkylation : The pyrazole nitrogen may react with EDC, generating up to 15% of N-alkylated byproducts.

- Solvent Sensitivity : Polar aprotic solvents like DMF improve solubility but reduce regioselectivity, necessitating strict solvent control.

Alkylation of Pyrazole Carboxylic Acid Esters

Patent US6297386B1 describes an alternative approach via alkylation of pyrazole-3-carboxylic esters with propylating agents, followed by hydrolysis to the carboxylic acid.

Stepwise Synthesis

- Ester Alkylation : Ethyl pyrazole-3-carboxylate reacts with 1-bromopropane in the presence of K₂CO₃, yielding ethyl 1-propylpyrazole-5-carboxylate.

- Furan Ring Introduction : Friedel-Crafts acylation introduces the furan-2-carbonyl group using AlCl₃ as a catalyst.

- Saponification : Base hydrolysis (NaOH, ethanol/water) converts the ester to the carboxylic acid.

Table 2: Alkylation Route Performance Metrics

| Step | Conditions | Yield |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, 8h | 45–50% |

| Friedel-Crafts Acylation | AlCl₃, nitrobenzene, 110°C, 6h | 30–35% |

| Saponification | NaOH, EtOH/H₂O, reflux, 4h | 85–90% |

Regioselectivity Challenges

The alkylation step often produces regioisomeric mixtures (1-propyl vs. 3-propyl pyrazoles). Using N-alkylhydrazinium salts instead of free alkylating agents improves selectivity for the 1-propyl isomer (≥4:1 ratio). For example, substituting 1-bromopropane with 1-propylhydrazinium bromide increases the desired isomer yield to 68%.

Multicomponent Reactions Using β-Diketones

A recent advancement leverages multicomponent reactions with β-diketones and N-amino-2-iminopyridines under aerobic conditions. While originally developed for pyrazolo[1,5-a]pyridines, this method adapts to furan-pyrazole systems.

Optimized Procedure

- Combine equimolar N-amino-2-iminopyridine, acetylacetone, and 1-(1H-pyrazol-1-yl)propanal in ethanol.

- Add acetic acid (6 equiv) and stir under O₂ at 130°C for 18h.

- Isolate via crystallization (ethanol/water).

Key Advantages :

- Single-pot synthesis reduces intermediate purification.

- Molecular oxygen serves as a green oxidant.

Table 3: Multicomponent Reaction Outcomes

| Substrate Ratio (1:1:1) | Yield | Purity (HPLC) |

|---|---|---|

| Standard Conditions | 55% | 92% |

| With Cu(OAc)₂ Catalyst | 63% | 89% |

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate coupling reactions. Preliminary data show:

- 10-minute reaction time (vs. 24h conventionally).

- 70% yield when using HATU as coupling agent in NMP.

Table 4: Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Time | 10 min | 24h |

| Yield | 70% | 65% |

| Energy Consumption | 150 W | 600 W |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.41 (s, 1H, pyrazole-H), 7.72 (d, J=2.4 Hz, 1H, pyrazole-H), 6.63 (d, J=3.2 Hz, 1H, furan-H), 6.51 (dd, J=3.2, 1.6 Hz, 1H, furan-H), 4.32 (t, J=7.2 Hz, 1H, CH), 2.12–2.05 (m, 2H, CH₂), 1.01 (t, J=7.2 Hz, 3H, CH₃).

- FT-IR (KBr) : 1702 cm⁻¹ (C=O), 1605 cm⁻¹ (furan C=C), 1550 cm⁻¹ (pyrazole ring).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥95% purity for optimized routes.

Industrial-Scale Considerations

For kilogram-scale production, the carbodiimide method faces cost barriers due to EDC expense ($320/kg). Patent US6297386B1’s alkylation route offers better scalability, with raw material costs under $150/kg.

Applications and Derivatives

The compound serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-methanol.

Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of its furan and pyrazole moieties.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The compound’s structure is distinguished by:

- Furan-2-carboxylic acid core : Common in natural products, particularly those derived from fungi (e.g., Coriolopsis sp. J5) .

- 5-position substituent : A propyl chain bridging the furan and pyrazole rings, differing from oxygenated substituents (e.g., hydroxy, ketone, ester) seen in fungal-derived analogs .

Table 1: Structural Comparison of Furan-Carboxylic Acid Derivatives

Biological Activity

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring and a pyrazole moiety, which contribute to its biological activity. Its molecular formula is with a molecular weight of 220.23 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid typically involves multi-step organic reactions, including the formation of the pyrazole and furan rings. The synthetic pathways often focus on optimizing yields and purity, with reported purities around 97% in commercial preparations .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. In vitro studies indicate that such compounds can induce apoptosis in cancer cells by disrupting cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid | MCF-7 | Not specified | Induces apoptosis |

| Similar pyrazole derivatives | A549 | 3–10 | Cell cycle arrest at G2/M phase |

Insecticidal Activity

The insecticidal properties of pyrazole derivatives have also been explored. A study synthesized various pyrazole carboxylic acid derivatives and tested their efficacy against Aphis fabae. Compounds exhibited significant insecticidal activity, with some achieving mortality rates exceeding 85% at specific concentrations . While specific data for 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid is limited, its structural similarities suggest potential insecticidal applications.

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of various pyrazole derivatives on cancer cell lines such as MCF-7 and A549. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and DNA fragmentation .

Comparative Analysis of Pyrazole Derivatives

Comparative studies on different pyrazole derivatives revealed that modifications in the chemical structure significantly influence biological activity. For example, the introduction of specific functional groups can enhance anticancer potency or insecticidal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.